1-(2-Methoxyethyl)cyclohexane-1-carbonitrile
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Overview
Description
1-(2-Methoxyethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H17NO. It is a derivative of cyclohexane, where a methoxyethyl group and a carbonitrile group are attached to the cyclohexane ring.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)cyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-methoxyethylamine, followed by the introduction of a cyanide group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(2-Methoxyethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Methoxyethyl)cyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-(2-Methoxyethyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile: Lacks the methoxyethyl group, making it less versatile in certain reactions.
1-(2-Ethoxyethyl)cyclohexane-1-carbonitrile: Similar structure but with an ethoxyethyl group instead of methoxyethyl, which can affect its reactivity and applications.
1-(2-Methoxyethyl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and uses
Properties
IUPAC Name |
1-(2-methoxyethyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILWFJEWAQUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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